REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[I:11].C([N:15]([CH:18]([CH3:20])[CH3:19])CC)(C)C.C1(N)CC1>S(Cl)(Cl)=O.CCOC(C)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:15][CH:18]2[CH2:20][CH2:19]2)=[O:8])=[CH:4][C:3]=1[I:11]
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Name
|
|
Quantity
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9 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)I
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2.45 mL
|
Type
|
reactant
|
Smiles
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C1(CC1)N
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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was concentrated
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Type
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DRY_WITH_MATERIAL
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Details
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dried azeotropically with toluene
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Type
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DISSOLUTION
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Details
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The mixture was dissolved in 1,4-dioxane (10 mL)
|
Type
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ADDITION
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Details
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added to an addition funnel
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Type
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CUSTOM
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Details
|
partitioned with 3 N HCl (aqueous)
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Type
|
WASH
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Details
|
washed 2 times with 50 mL of 3 N HCl (aqueous), and 2 times with 50 mL of sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotovap
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)NC2CC2)C=C1)I
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |